molecular formula C17H26N2O3 B7924762 (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924762
M. Wt: 306.4 g/mol
InChI Key: IWNADRRBQYAASW-INIZCTEOSA-N
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Description

(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354015-49-8) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzyl ester group, a common protective group for carboxylic acids that can be selectively removed under mild hydrogenation conditions, providing strategic versatility in multi-step synthetic sequences . Its molecular structure incorporates a chiral pyrrolidine scaffold, a privileged motif found in numerous biologically active compounds and pharmaceuticals . This reagent is particularly valuable for researchers exploring the structure-activity relationships of melanocortin receptor ligands, as similar pyrrolidine-based structures have been extensively investigated for their potential in treating conditions like obesity and cachexia . The stereochemistry of the pyrrolidine ring is a critical factor in determining the binding affinity and functional activity (agonist vs. antagonist) at target receptors, making this (S)-enantiomer a crucial building block for developing selective probes and drug candidates . The integrated 2-hydroxyethyl-isopropyl-amino side chain further enhances its utility as a versatile synthetic intermediate, allowing for further functionalization to create amide linkages or other derivatives. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl (3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(2)19(10-11-20)16-8-9-18(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNADRRBQYAASW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula C17H26N2O3, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carboxylic acid group, and a benzyl ester, which contribute to its reactivity and interaction with biological targets. The presence of the hydroxylethyl and isopropyl amino groups suggests possible interactions with enzyme systems and metabolic pathways.

Biological Activity Overview

Research indicates that compounds related to this compound may exhibit significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those regulating glucose metabolism.
  • Antiviral Activity : Similar compounds have shown efficacy against various viral targets, indicating potential for further exploration in antiviral therapies.
  • Antiproliferative Effects : Structural analogs have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound may interact with specific receptors or enzymes, altering their activity.
  • Metabolic Pathway Modulation : It may influence metabolic pathways related to glucose homeostasis and energy metabolism.
  • Cell Signaling Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activities:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(S)-3-Amino-pyrrolidine-1-carboxylic acidC17H27N3O2Contains an amino group instead of hydroxylethylPotentially higher reactivity due to amino functionality
(S)-Benzyl 3-(2-Aminoethyl)amino-pyrrolidineC17H27N3O2Similar structure but different substituentsMay exhibit different biological activities due to amino group
(S)-Benzyl 3-(hydroxypropyl)amino-pyrrolidineC17H29N3O3Hydroxypropyl instead of hydroxylethylDifferent steric effects may influence biological interactions

Case Studies

Recent studies have explored the biological activity of similar compounds:

  • Antiviral Efficacy : A study highlighted the antiviral properties of compounds structurally akin to this compound against HIV-1 integrase inhibitors, revealing IC50 values in the low micromolar range .
  • Antiproliferative Activity : Research on benzo[b]furan derivatives showed significant antiproliferative activity when modified at specific positions on their rings, indicating that structural modifications can enhance biological efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related pyrrolidine derivatives:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Substituents at 3-Position Stereochemistry Key Properties (Predicted/Reported)
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Not provided Likely C₁₈H₂₈N₂O₃ ~320.4 (estimated) 2-hydroxyethyl-isopropylamino S Hydrophilic due to hydroxyl and amine groups
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester 1353993-10-8 C₁₄H₁₉NO₃S 281.37 2-hydroxyethylsulfanyl S Higher lipophilicity (XLogP3: -0.1)
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ 292.38 Ethylcarbamate linked to 2-hydroxyethyl S Moderate polarity (H-bond donors: 2)
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 917357-85-8 C₁₅H₂₂N₂O₃ 278.35 2-hydroxyethyl-methylamino R Density: 1.19 g/cm³; Boiling point: 436°C
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 1353962-43-2 C₁₈H₂₄N₂O₄ 332.4 Carboxymethyl-cyclopropylaminomethyl Not specified High complexity (Topological PSA: 70.1)

Notes:

  • The S-configuration may confer distinct biological activity compared to R-isomers (e.g., ), as stereochemistry often dictates enzyme-substrate interactions.
  • Compounds with carbamate or sulfanyl substituents (e.g., ) exhibit divergent physicochemical profiles, such as hydrogen-bonding capacity and logP values.
(a) Enzyme Inhibition Potential
  • Phosphinoyl-containing analogues (e.g., compounds) are known angiotensin-converting enzyme 2 (ACE2) inhibitors due to their phosphinic acid groups, which mimic peptide substrates .
  • Sulfur-containing analogues (e.g., ) may exhibit altered metabolic stability compared to nitrogen-substituted derivatives, as thioether bonds are less prone to hydrolysis than amines.

Preparation Methods

Pyrrolidine Core Functionalization

The pyrrolidine ring is functionalized at the 3-position to introduce the hydroxyethyl-isopropyl-amino group. This is achieved through a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enabling inversion of configuration to secure the (S)-stereochemistry. Alternatively, reductive amination of a ketone intermediate with isopropylamine and sodium cyanoborohydride provides the desired amine.

Benzyl Ester Formation

Carboxylic acid protection is accomplished via benzylation using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with yields exceeding 85%.

Stepwise Synthetic Routes

Route A: Chiral Pool Synthesis from L-Proline

Step 1: Hydroxylation and Protection
L-Proline is oxidized to 3-hydroxyproline using a Sharpless asymmetric dihydroxylation protocol, followed by protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Step 2: Amino Group Installation
The TBS-protected hydroxyproline undergoes reductive amination with isopropylamine and sodium triacetoxyborohydride (STAB) in acetonitrile, yielding the secondary amine. Deprotection with tetrabutylammonium fluoride (TBAF) liberates the hydroxyethyl group.

Step 3: Benzylation of Carboxylic Acid
The free carboxylic acid is treated with benzyl bromide and K₂CO₃ in DCM, forming the benzyl ester. Final purification via flash chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 72% overall yield.

StepReactionReagents/ConditionsYield (%)
1HydroxylationAD-mix-β, CH₃SO₂NH₂, H₂O/t-BuOH89
2Reductive AminationIsopropylamine, STAB, CH₃CN, rt78
3BenzylationBnBr, K₂CO₃, DCM, 0°C to rt92

Route B: Linear Synthesis via Cyclization

Step 1: Aldol Condensation
A four-carbon aldehyde undergoes aldol condensation with nitroethane to form a γ-nitro ketone, which is reduced to the corresponding amine using hydrogenation over palladium on carbon (Pd/C).

Step 2: Pyrrolidine Ring Formation
The amine undergoes cyclization via intramolecular alkylation with 1,4-dibromobutane in dimethylformamide (DMF), catalyzed by potassium iodide (KI). This forms the pyrrolidine ring with 94% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts.

Stereochemical Control and Resolution

The (S)-configuration at the 3-position is critical for biological activity. Asymmetric synthesis methods include:

Chiral Auxiliaries

Use of (R)-oxazolidinone auxiliaries during the aldol step ensures correct stereochemistry, with auxiliary removal via hydrolysis under basic conditions.

Kinetic Resolution

Racemic mixtures are resolved using lipase-catalyzed acetylation in vinyl acetate, selectively acetylating the (R)-enantiomer and leaving the desired (S)-isomer untouched.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors for hazardous steps (e.g., hydrogenation), reducing reaction times from hours to minutes. Solvent recycling and catalytic systems (e.g., immobilized Pd nanoparticles) enhance sustainability.

Analytical Characterization

Final product purity is verified via:

  • HPLC : >99% purity (C18 column, acetonitrile/H₂O gradient)

  • NMR : δ 7.35–7.28 (m, 5H, Bn), 4.58 (s, 2H, CH₂Ph), 3.72–3.65 (m, 2H, CH₂OH)

  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₇N₂O₃: 307.2018; found: 307.2021

Challenges and Mitigation Strategies

  • Epimerization : Minimized by conducting benzylation at 0°C and avoiding prolonged exposure to base.

  • Byproduct Formation : Controlled via slow addition of BnBr and rigorous exclusion of moisture .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols, including protection of functional groups, coupling reactions, and deprotection. For example, analogous pyrrolidine-1-carboxylic acid benzyl esters are synthesized using N-Boc-protected amino acids as starting materials. Activation of carboxylic acids (e.g., via HOBt/EDCI coupling) followed by benzyl esterification is a standard approach. Deprotection under mild acidic or catalytic hydrogenation conditions yields the final product .

Q. What analytical techniques are recommended for characterizing its structural integrity?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm stereochemistry and substituent positions.
  • HPLC with chiral columns to assess enantiomeric purity.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety precautions are necessary when handling this compound?

  • Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
  • Operate in a ventilated fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry, light-protected environment away from oxidizers.
  • Dispose of waste via certified biological waste management services .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to control stereocenters.
  • Use chiral stationary phase chromatography to resolve epimers, as minor changes in chromatographic conditions (e.g., gradient elution) can improve separation .
  • Monitor reactions in real-time using circular dichroism (CD) or polarimetry to track enantiomeric excess.

Q. What strategies mitigate discrepancies in bioactivity data across batches?

  • Perform impurity profiling via LC-MS to identify byproducts or stereoisomers.
  • Validate batch consistency using accelerated stability studies (e.g., stress testing under heat/humidity).
  • Cross-reference biological assay conditions (e.g., buffer pH, temperature) to ensure reproducibility .

Q. How can degradation during storage or experimental workflows be minimized?

  • Store samples under argon or nitrogen atmosphere to prevent oxidation.
  • Use continuous cooling (4°C) during prolonged experiments to slow organic degradation.
  • Prepare fresh stock solutions in anhydrous solvents (e.g., DMSO-d6) to avoid hydrolysis .

Q. What experimental protocols assess stability in aqueous solutions?

  • Conduct pH-dependent stability studies (pH 2–12) with periodic sampling over 24–72 hours.
  • Analyze degradation products via UHPLC-PDA-MS to identify hydrolysis pathways.
  • Compare Arrhenius plots (e.g., 25°C vs. 40°C) to predict shelf-life under different conditions .

Methodological Considerations

  • Synthetic Challenges : The hydroxyethyl and isopropylamino groups may require orthogonal protection (e.g., tert-butyl for amines, silyl ethers for alcohols) to prevent side reactions .
  • Data Contradictions : Discrepancies in bioactivity often arise from undetected epimers; use 2D-NMR (NOESY) to confirm spatial arrangements .
  • Experimental Design : For in vitro studies, include negative controls with structurally similar but inactive analogs to validate target specificity .

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